molecular formula C7H11NO4 B2774796 (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 37712-75-7

(2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B2774796
CAS RN: 37712-75-7
M. Wt: 173.168
InChI Key: BAPRUDZDYCKSOQ-PHDIDXHHSA-N
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Description

(2R,4R)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid, also known as AHPCA, is a synthetic molecule that has become increasingly popular in the scientific community due to its unique properties. AHPCA is a cyclic molecule that can be used in a variety of applications, including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

Synthetic Chemistry Applications

One of the primary applications of this compound is in synthetic chemistry, where it serves as a building block for the design and synthesis of novel compounds with potential pharmacological activities. For instance, it has been utilized in the synthesis of novel 2-hydroxypyrrolobenzodiazepine-5,11-diones, which were evaluated as potent angiotensin-converting enzyme (ACE) inhibitors (Dinesh Addla et al., 2013). This demonstrates its role in creating therapeutically relevant molecules that could be used to treat conditions such as hypertension.

Enzymatic Synthesis

In enzymatic synthesis, this compound has been part of the process for synthesizing amoxicilloic acids, which are significant in the context of antibiotic development. These acids are the first product of the hydrolytic cleavage of the semisynthetic penicillin amoxicillin, used for treating bacterial infections (M. Vorona et al., 2009). This highlights its importance in the development and analysis of antibiotic compounds and their degradation products.

Development of Inhibitors

Additionally, this compound has been used in the development of GABA-uptake inhibitors. N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid were synthesized and evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3 (Xu-yang Zhao et al., 2005). This application is crucial for neurological research and the development of treatments for disorders associated with GABAergic dysfunction.

Mechanism of Action

Target of Action

The primary targets of (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Result of Action

The molecular and cellular effects of (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid’s action are currently under investigation . Understanding these effects will provide insights into the therapeutic potential of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid These factors include pH, temperature, and the presence of other molecules in the environment

properties

IUPAC Name

(2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPRUDZDYCKSOQ-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(CC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H](C[C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

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